MT2 Affinity vs. Melatonin
The (R)-enantiomer derivative of (6-Methoxy-indan-1-yl)piperazine—specifically (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide fumarate—demonstrates high-affinity binding to human MT2 receptors. In vitro receptor binding assays show IC50 values of 1.70 nM for MT2 binding, with functional EC50 of 2.40 nM in adenylyl cyclase assays using NIH3T3 cells stably expressing human MT2 receptors [1]. This affinity profile establishes the 6-methoxy-indanyl-piperazine scaffold as a privileged core for MT2-targeted chemical probes [2].
| Evidence Dimension | Human MT2 receptor binding affinity (IC50) and functional activity (EC50) |
|---|---|
| Target Compound Data | IC50: 1.70 nM; EC50: 2.40 nM |
| Comparator Or Baseline | Melatonin (endogenous ligand): EC50 approximately 0.5-1.0 nM in comparable functional assays [2] |
| Quantified Difference | Within 2-5 fold of endogenous melatonin; nanomolar potency retained |
| Conditions | In vitro receptor binding at human MT2 receptor; adenylyl cyclase functional assay in NIH3T3 cells stably expressing human MT2 receptor |
Why This Matters
For researchers developing MT2-selective tool compounds or screening for melatonergic agents, the 6-methoxy-indanyl-piperazine scaffold offers a synthetic starting point with validated sub-10 nM MT2 affinity, enabling structure-activity relationship (SAR) studies that other indanyl substitution patterns cannot support.
- [1] BindingDB. BDBM50125644: 4-((R)-6-Methoxy-indan-1-yl)-piperazine-1-carboxylic acid ethylamide (CHEMBL280142). Affinity Data: IC50 1.70 nM, EC50 2.40 nM at human MT2 receptor. View Source
- [2] Mattson, R.J.; Catt, J.D.; Keavy, D.; Sloan, C.P.; Epperson, J.; Gao, Q.; Hodges, D.B.; Iben, L.; Mahle, C.D.; Ryan, E.; Yocca, F.D. Indanyl piperazines as melatonergic MT2 selective agents. Bioorg. Med. Chem. Lett. 2003, 13, 1199-1202. View Source
